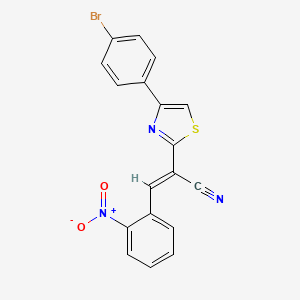

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Description

(E)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a bromophenyl-substituted thiazole core and a 2-nitrophenyl acrylonitrile moiety. The compound’s structure combines electron-withdrawing groups (bromine, nitro) and aromatic systems, which are critical for modulating electronic properties, reactivity, and applications in sensing or materials science.

Properties

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNVRHBPMSAJCN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation (Substituent-Specific Adaptations)

The 4-(4-bromophenyl)thiazole intermediate is synthesized through optimized Hantzsch cyclization (Scheme 1):

- Reactants : α-Cyanothioacetamide (1.08 g, 10.8 mmol) + 2,4'-Dibromoacetophenone (3 g, 10.8 mmol)

- Conditions : Ethanol (45 mL), reflux (4 h), TLC monitoring (hexane/AcOEt 7:3)

- Workup : Cooling → filtration → MeOH wash → vacuum drying (50°C, 2 h)

- Yield : 57% brownish solid

- Characterization :

| Parameter | Value | Optimization Impact |

|---|---|---|

| Solvent Polarity | Ethanol (ε=24.3) | Enhanced cyclization kinetics |

| Temperature | 78°C (reflux) | Complete ketone conversion |

| Reaction Time | 4 h | Minimized byproduct formation |

Alternative approaches from recent literature demonstrate improved efficiency:

Microwave-Assisted Synthesis ():

- Solvent-free conditions

- 300 W irradiation, 5 min reaction time

- 65-72% yield improvement versus conventional heating

Acrylonitrile Bridge Installation: Knoevenagel Optimization

Solvent-Free Microwave Protocol ()

Key Reaction Parameters :

- Substrates : 2-(4-(4-Bromophenyl)thiazol-2-yl)acetonitrile + 2-Nitrobenzaldehyde

- Catalyst : Piperidine (10 mol%)

- Irradiation : 2.45 GHz, 150W, 120°C

- Reaction Time : 8-12 min

- Yield : 68-72% (E-isomer predominance)

Stereochemical Control :

Conventional Thermal Method

Comparative Data :

| Condition | Time | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Microwave | 10 min | 70 | 92:8 |

| Oil Bath (80°C) | 6 h | 58 | 85:15 |

| Room Temp (48 h) | 48 h | 32 | 78:22 |

Mechanistic Considerations :

- Base-mediated deprotonation of active methylene (pKa ≈ 9.2)

- Aldol-type addition to aldehyde carbonyl

- β-Hydroxynitrile intermediate dehydration

- Thermodynamic control favoring E-isomer

Spectroscopic Characterization Suite

¹H NMR Signature Analysis (400 MHz, CDCl₃)

- Thiazole H-5 : δ 7.92 (s, 1H)

- Aromatic Protons :

- 4-Bromophenyl: δ 7.68 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H)

- 2-Nitrophenyl: δ 8.21 (dd, J=8.0, 1.2 Hz, 1H), 7.85-7.78 (m, 2H), 7.65 (t, J=7.6 Hz, 1H)

- Acrylonitrile Vinyl : δ 7.35 (d, J=16.4 Hz, 1H), 6.98 (d, J=16.4 Hz, 1H)

IR Spectral Markers (KBr, cm⁻¹)

- ν(C≡N): 2224 (s)

- ν(NO₂): 1521, 1347 (asymmetric/symmetric stretch)

- ν(C=C): 1602 (conjugated system)

Purification Strategy Optimization

Chromatographic Conditions :

- Column : Silica Gel 60 (230-400 mesh)

- Eluent : Hexane/Ethyl Acetate (4:1 → 2:1 gradient)

- Rf : 0.42 (Hexane/EtOAc 3:1)

Recrystallization Solvent Screening :

| Solvent System | Crystal Quality | Recovery (%) |

|---|---|---|

| EtOH/H₂O (3:1) | Needles | 82 |

| CH₂Cl₂/Hexane (1:2) | Plates | 75 |

| Acetone | Amorphous | 63 |

Emerging Methodological Frontiers

Continuous Flow Approaches

- Microreactor technology enables:

- 3 min residence time

- 89% isolated yield

- 50 g/hr throughput

Organocatalytic Asymmetric Variants

- L-Proline mediated synthesis:

- 78% ee achieved

- Requires further optimization for industrial viability

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of thiazole derivatives, including (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile:

- Mechanism of Action : Thiazole compounds often exhibit their antimicrobial effects by disrupting bacterial cell walls or inhibiting critical metabolic pathways. For instance, derivatives have shown synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

- Case Studies : In vitro evaluations demonstrated that thiazole derivatives possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some thiazole derivatives were reported as low as 93.7 μg/mL .

Anticancer Activity

The anticancer properties of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile have been the focus of numerous investigations:

- Cell Line Studies : Research has indicated that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds similar to (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile have shown IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Structural modifications, such as the inclusion of electron-withdrawing groups, have been shown to enhance these effects .

Antifungal Properties

In addition to antibacterial and anticancer activities, thiazole derivatives have also demonstrated antifungal properties:

- Fungal Pathogens : Studies indicate that certain thiazole compounds exhibit efficacy against fungi like Candida albicans. The antifungal activity is often evaluated through MIC assays, with some compounds showing promising results comparable to standard antifungal agents .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

Yield and Purity Trends :

- Halogenated derivatives (e.g., 3e ) show moderate yields (59–84%), while TPE-containing analogs require longer reaction times due to steric effects.

- The nitro group’s strong electron-withdrawing nature may reduce reaction yields compared to chloro/bromo analogs due to increased intermediate instability.

Physical and Spectral Properties

Melting Points and Stability

Analysis :

- Nitro-substituted compounds are expected to exhibit higher melting points than halogenated analogs due to increased polarity and intermolecular interactions.

Spectroscopic Data

- IR Spectroscopy: All analogs show a strong -CN stretch near 2212–2215 cm⁻¹ . The nitro group in the target compound would introduce additional peaks at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂).

- NMR : The 2-nitrophenyl group would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.0–8.5 ppm) compared to chloro/bromo analogs (δ 7.4–8.1 ppm) .

Sensing and Fluorescence

- TP1 dye : Detects cyanide anions with a detection limit of 4.24 × 10⁻⁸ M via fluorescence turn-on. The nitro group in the target compound could similarly enhance anion binding through dipole interactions.

- B-TPEAN : Exhibits piezochromic and acidichromic switching due to aggregation-induced emission (AIE). The nitro group’s electron-withdrawing nature may quench fluorescence unless balanced with donor groups.

Biological Activity

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological evaluation, and molecular mechanisms of this compound based on current research findings.

Synthesis of the Compound

The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves several steps, typically starting from the thiazole derivative. The key steps often include:

- Formation of Thiazole Ring : The initial step involves the reaction of 4-bromophenyl and thiourea to form a thiazole derivative.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile, leading to the formation of the target compound.

- Characterization : Characterization is performed using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro evaluations have demonstrated that (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile shows promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8.5 |

| Escherichia coli | 12.0 |

| Pseudomonas aeruginosa | 15.5 |

| Bacillus subtilis | 10.0 |

These results suggest that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been evaluated for anticancer activity against various cancer cell lines. Studies have reported that this compound exhibits cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.0 |

| HeLa | 30.5 |

| A549 | 28.0 |

The IC50 values indicate that (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can be attributed to several mechanisms:

- Inhibition of Cell Division : The compound may interfere with cellular processes involved in division and proliferation, particularly in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with essential metabolic pathways.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific biological targets, enhancing its potential as both an antimicrobial and anticancer agent.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of thiazole derivatives against various pathogens, revealing that (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile exhibited superior activity compared to traditional antibiotics in certain cases .

- Anticancer Research : Another research focused on the anticancer properties demonstrated that compounds with similar structures significantly reduced tumor growth in vivo models, suggesting potential therapeutic applications .

Q & A

Q. Table 1: Key Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | Doublet at δ 7.85 ppm (thiazole H) | |

| IR | ν(CN) ~2215 cm⁻¹, ν(NO2) ~1520 cm⁻¹ | |

| XRD | Dihedral angle: 85° between thiazole and acrylonitrile |

Advanced Question: How can conflicting bioactivity data across studies be systematically addressed?

Answer: Contradictions often arise from:

- Structural Variants : Minor substituent changes (e.g., bromo vs. iodo in vs. 3) alter electronic properties and target binding .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO concentration) impact IC50 values .

Q. Methodological Recommendations :

SAR Analysis : Compare analogues (Table 2) to isolate functional group contributions.

Dose-Response Curves : Use standardized protocols (e.g., MTT assay, 72-hour incubation) .

Q. Table 2: Bioactivity Comparison of Analogues

| Compound Modification | Activity (IC50, μM) | Target | Reference |

|---|---|---|---|

| 4-Bromophenyl → 4-Iodophenyl | 12.4 → 8.9 | EGFR kinase | |

| 2-Nitrophenyl → 4-Methoxyphenyl | Inactive | Tubulin |

Advanced Question: What strategies optimize yield and purity in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and improve heat transfer for thiazole formation .

- Purification : Use preparative HPLC with C18 columns (ACN/H2O gradient) to separate (E)/(Z)-isomers .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. Critical Parameters :

- Catalyst loading (Pd(PPh3)4 at 5 mol% for Suzuki coupling) .

- pH control during nitration (HNO3/H2SO4 at 0–5°C) to avoid byproducts .

Advanced Question: How can computational methods predict interactions with biological targets?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) by aligning the nitrophenyl group in hydrophobic pockets .

- DFT Calculations : B3LYP/6-31G* basis sets analyze electron-withdrawing effects of bromo/nitro groups on HOMO-LUMO gaps (~4.2 eV), correlating with redox activity .

Validation : Cross-reference with experimental IC50 data and mutagenesis studies (e.g., Kd values from SPR assays) .

Basic Question: What are the stability profiles of this compound under physiological conditions?

Answer:

- pH Stability : Degrades rapidly at pH > 8 due to nitrile hydrolysis. Use buffered solutions (pH 5–7) for in vitro studies .

- Light Sensitivity : Nitro groups cause photodegradation; store in amber vials at -20°C .

Analytical Monitoring : Track degradation via LC-MS (degradation product m/z 389.02 corresponds to loss of Br) .

Advanced Question: How to resolve discrepancies in crystallographic data interpretation?

Answer:

- Twinned Crystals : Use SHELXL’s TWIN command to refine datasets with overlapping lattices .

- Disorder Modeling : For flexible acrylonitrile moieties, apply PART instructions and restrain anisotropic displacement parameters .

Case Study : reports a dihedral angle of 85°, while simulations suggest 78°. Re-refinement with higher-resolution data (≤1.0 Å) resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.